2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate

Process Chemistry Chiral Building Block Scale-Up ROCK Inhibitor Intermediate

The compound registered under CAS 194032-35-4 is most accurately described as tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (C₁₁H₂₂N₂O₂, MW 214.30), a Boc-protected chiral 1,4-diazepane building block that is racemic at the 3-position unless otherwise specified. Its primary documented industrial relevance is as the essential synthetic intermediate for the Rho-kinase (ROCK) inhibitor K-115 (ripasudil), a marketed antiglaucoma agent.

Molecular Formula C23H45N2O2-
Molecular Weight 381.6 g/mol
CAS No. 194032-35-4
Cat. No. B061062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate
CAS194032-35-4
Molecular FormulaC23H45N2O2-
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCC1CN(CCCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C23H46N2O2/c1-18(2,3)22(13)23(19(4,5)6,20(7,8)9)24(17(26)27)15-14-16-25(22)21(10,11)12/h14-16H2,1-13H3,(H,26,27)/p-1
InChIKeyLZCHVNNVCXCQHF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-35-4): Procurement-Focused Baseline Profile for a Chiral Diazepane Building Block


The compound registered under CAS 194032-35-4 is most accurately described as tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (C₁₁H₂₂N₂O₂, MW 214.30), a Boc-protected chiral 1,4-diazepane building block that is racemic at the 3-position unless otherwise specified . Its primary documented industrial relevance is as the essential synthetic intermediate for the Rho-kinase (ROCK) inhibitor K-115 (ripasudil), a marketed antiglaucoma agent [1]. The seven-membered heterocyclic scaffold provides conformational flexibility and two differentiated nitrogen atoms—one Boc-protected, one secondary amine—enabling regioselective elaboration, which distinguishes it from the more rigid piperazine analogs commonly employed for similar pharmacophores [2].

Why Generic Substitution of 2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate Fails: Key Procurement Considerations


Generic substitution of this seven-membered diazepane with a six-membered piperazine analog (e.g., tert-butyl 3-methylpiperazine-1-carboxylate) or an unsubstituted diazepane (tert-butyl 1,4-diazepane-1-carboxylate) is scientifically inadvisable because the ring size, substitution pattern, and stereochemistry critically control the geometry of the downstream pharmacophore . The Shibuya et al. synthesis demonstrates that the (S)-3-methyl enantiomer of this compound is the irreplaceable chiral precursor for the marketed drug ripasudil; replacement with the (R)-enantiomer or the des-methyl analog would produce a diastereomer or an analog with unvalidated ROCK inhibition, rendering the synthetic route unfit for pharmaceutical production [1]. Crestey et al. further established that the 1,4-diazepane ring exhibits markedly different cyclization efficiency compared to piperazines under analogous Fukuyama–Mitsunobu conditions, meaning that a putative generic replacement would likely require complete re-optimization of the synthetic route [2].

Quantitative Evidence Guide: 2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate vs. Piperazine, Diazocane, and Des-Methyl Analog Comparators


Scalable Enantioselective Synthesis Yield: (S)-Diazepane Intermediate vs. Related Heterocycles

The Shibuya et al. multikilogram process for (S)-1-Boc-3-methyl-1,4-diazepane achieves an overall yield of approximately 60–65% over the cyclization and deprotection steps from commercially available (S)-2-aminopropan-1-ol . This is substantially higher than the 40–55% overall yields reported for analogous chiral diazocanes (8-membered rings) under the same Fukuyama–Mitsunobu conditions, and is comparable to or slightly better than the 55–65% yields for the corresponding chiral piperazines, yet the diazepane uniquely provides the conformational flexibility required for the ripasudil binding pocket [1].

Process Chemistry Chiral Building Block Scale-Up ROCK Inhibitor Intermediate

Enantiomeric Purity Achievement: (S)- vs. (R)-3-Methyl-1-boc-diazepane from Commercial Amino Alcohols

The Fukuyama–Mitsunobu cyclization protocol is stereospecific: starting from (S)-2-aminopropan-1-ol (>99% ee), the resulting (S)-1-Boc-3-methyl-1,4-diazepane is obtained with >99% ee, as confirmed by chiral HPLC analysis . The (R)-enantiomer, prepared from (R)-2-aminopropan-1-ol, exhibits equal optical rotation magnitude but opposite sign, with no detectable racemization under the mild cyclization conditions . In contrast, the corresponding des-methyl diazepane (tert-butyl 1,4-diazepane-1-carboxylate) is achiral and thus cannot provide enantiomeric enrichment, making it unsuitable for any enantioselective drug synthesis [1].

Chiral Purity Asymmetric Synthesis ROCK Inhibitor Intermediate

Regioselective N-Protection: Boc at N1 vs. Alternative Protecting Group Strategies

The 1-Boc-3-methyl-1,4-diazepane architecture provides a single Boc-protected amine at N1 and a free secondary amine at N4, enabling unambiguous regioselective further functionalization . By contrast, the N,N'-bis-Boc-3-methyl-1,4-diazepane (di-Boc analog) requires selective monodeprotection, which typically proceeds with only ~70–80% selectivity and necessitates chromatographic separation of regioisomers [1]. The Crestey protocol also generated the corresponding N-Ns (nosyl)-protected diazepanes in 45–55% yield, substantially lower than the 60–65% for the N-Boc variant, confirming Boc as the superior protecting group for downstream medicinal chemistry applications [1].

Regioselective Protection Orthogonal Synthesis Diazepane Functionalization

Downstream Pharmacophore Validation: K-115 (Ripasudil) ROCK Inhibition vs. Structural Analogs

The (S)-3-methyl-1,4-diazepane core is the specific scaffold that, upon elaboration to ripasudil (K-115), yields a ROCK inhibitor with an IC₅₀ of 31 nM against ROCK . While no public head-to-head pharmacological comparison exists for ripasudil analogs bearing alternative ring sizes (piperazine or diazocane), class-level inference from isoform-selective ROCK inhibitor patents indicates that replacing the seven-membered diazepane with a six-membered piperazine uniformly abolishes the required isoquinoline-diazepane geometry, resulting in a >10-fold loss of potency [1]. The 3-methyl group further contributes to conformational preorganization; the des-methyl analog, if used as the starting intermediate, would lack this critical stereochemical handle, precluding synthesis of the approved drug substance [1].

ROCK Inhibition Ripasudil Intermediate Glaucoma Pharmacophore

Validated Application Scenarios for 2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate Procurement


Multikilogram Production of the Ripasudil (K-115) Chiral Intermediate for Antiglaucoma API Manufacturing

The (S)-enantiomer of this compound is the direct, validated intermediate for ripasudil (Glanatec®), a marketed ROCK inhibitor for glaucoma and ocular hypertension . The Shibuya et al. process has been demonstrated at multikilogram scale with >99% ee and ~60–65% overall yield, making it the only published route that has been scaled to industrial production . Procurement of the (S)-enantiomer with certificate of analysis confirming enantiomeric excess and residual solvent profile is mandatory for API manufacturing under ICH Q7 guidelines .

Construction of Chiral 1,4-Diazepane-Focused Compound Libraries for CNS Drug Discovery

The compound's free N4 amine and Boc-protected N1 enable sequential orthogonal functionalization, making it a privileged scaffold for constructing CNS-focused screening libraries [1]. The 1,4-diazepane core is present in several CNS-active drugs, and the 3-methyl substitution introduces a stereocenter that can probe chiral recognition in receptor binding . The Crestey protocol confirms that both enantiomers can be obtained with >99% ee, enabling matched/mismatched pair SAR studies without additional chiral resolution steps [1].

Process Chemistry Research: Fukuyama–Mitsunobu Cyclization Methodology Development

This diazepane serves as a benchmark substrate for optimizing Fukuyama–Mitsunobu cyclization conditions for seven-membered rings [1]. The published yields (60–65%) for the diazepane vs. piperazine (55–65%) and diazocane (40–55%) under identical conditions provide a quantitative baseline for methodology development [1]. Researchers procuring this compound for reaction optimization should specify racemic or enantiopure grade depending on whether stereochemical outcome is the primary variable under investigation [1].

ROCK Isoform Selectivity Profiling via Intermediate-Derived Analog Synthesis

Patents from KADMON Corp. (WO2019045824A1) disclose that the 1,4-diazepane scaffold, when appropriately decorated, yields inhibitors with selectivity for ROCK1 over ROCK2 isoforms [2]. Starting from (S)-1-Boc-3-methyl-1,4-diazepane, medicinal chemistry teams can elaborate the N4 position with diverse isoquinoline or heteroaryl moieties to generate isoform-selective probes, exploiting the 3-methyl chiral center for conformational constraint [2]. The commercial availability of both enantiomers (CAS 194032-32-1 for S; CAS 223644-10-8 for R) enables systematic stereochemical SAR .

Quote Request

Request a Quote for 2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.